molecular formula C17H13N3O2S B2570837 N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 307543-67-5

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2570837
CAS No.: 307543-67-5
M. Wt: 323.37
InChI Key: LHNSLUWASOYLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide" is a benzothiazine derivative, a class of compounds known for diverse biological activities, including antifungal, analgesic, and anti-inflammatory properties . The benzothiazine core (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) is a critical pharmacophore, while the N-arylacetamide substituent modulates solubility, binding affinity, and metabolic stability. This article focuses on comparing the target compound with structurally related analogs to elucidate substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c18-10-11-5-1-2-6-12(11)19-16(21)9-15-17(22)20-13-7-3-4-8-14(13)23-15/h1-8,15H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNSLUWASOYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step involves the reaction of the benzothiazine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Cyanophenyl Group: The final step involves the coupling of the acetamide derivative with a cyanophenyl compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Variations

The target compound features a 2-cyanophenyl group attached to the acetamide moiety. Structural analogs differ in substituent identity (e.g., halogens, alkoxy, trifluoromethyl) and position (ortho, meta, para) on the phenyl ring. Below is a comparative analysis of select derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 2-CN (ortho) C₁₇H₁₃N₃O₂S 331.37 High polarity (CN); activity under study -
N-(4-Chlorophenyl)-... (YHV98-4) 4-Cl (para) C₁₆H₁₃ClN₂O₂S 332.80 Analgesic (chronic inflammatory pain)
N-(2-Ethoxyphenyl)-... 2-OEt (ortho) C₁₈H₁₈N₂O₃S 342.41 Antifungal (Candida spp.)
N-[4-(Trifluoromethyl)phenyl]-... 4-CF₃ (para) C₁₇H₁₃F₃N₂O₂S 366.36 Enhanced lipophilicity (CF₃ group)
N-[3-(Trifluoromethyl)phenyl]-... 3-CF₃ (meta) C₁₇H₁₃F₃N₂O₂S 366.36 Structural analog with meta substitution
N-(4-Dimethylaminophenyl)-... 4-NMe₂ (para) C₁₈H₁₉N₃O₂S 341.43 Electron-donating group (NMe₂)

Physicochemical Properties

  • Melting Points: Analogs with polar substituents (e.g., CN, SO₂NH₂) exhibit higher melting points (~274–288°C) due to strong intermolecular hydrogen bonding .
  • Solubility: The 2-cyano group may improve aqueous solubility compared to hydrophobic groups like CF₃, though this is context-dependent on crystal packing .

Antifungal Activity

  • N-(4-Chlorophenyl)-... and N-(2-Ethoxyphenyl)-... derivatives showed IC₅₀ values of 12–25 µM against Candida albicans, attributed to inhibition of fungal lanosterol demethylase .
  • 3D-QSAR Models indicate bulky para/meta substituents enhance activity, suggesting the target compound’s ortho-CN group may require optimization for antifungal applications .

Analgesic Activity

Structural Insights from Crystallography

  • Crystal structures of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide reveal a twisted boat conformation of the benzothiazine ring and intermolecular N–H⋯O hydrogen bonding, critical for stability . The target compound’s ortho-CN group may disrupt such packing, altering bioavailability.

Biological Activity

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound belonging to the benzothiazine derivatives class. Its unique structural features and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-cyanophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide. Its molecular formula is C17H13N3O2SC_{17}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 325.37 g/mol. The structure includes a benzothiazine core, an acetamide group, and a cyanophenyl substituent, which are key to its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of cellular pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies indicate that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that it could inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing IC50 values that indicate significant activity in 2D cultures compared to 3D models .

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

This data suggests that while the compound is effective in traditional culture systems, its efficacy may vary in more complex environments that better mimic in vivo conditions.

Case Studies

  • Antitumor Efficacy : A study focused on the antitumor effects of similar benzothiazine derivatives showed promising results in inhibiting tumor growth in animal models when administered at specific dosages .
  • Antimicrobial Screening : Another research evaluated the antimicrobial properties of related compounds against fungal pathogens like Trichophyton rubrum and Malassezia furfur, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Q & A

Q. Basic Research Focus

  • Spectroscopic Methods :
    • NMR : Analyze peak splitting patterns to confirm the cyanophenyl and benzothiazine moieties (e.g., aromatic protons at δ 7.2–8.0 ppm) ().
    • FT-IR : Validate carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and nitrile (C≡N) peaks at ~2200 cm⁻¹ ().
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass) ().
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Research Focus

  • Antimicrobial Screening : Use microdilution assays (MIC) against S. aureus and E. coli ().
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations ().
  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential ().
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

How should researchers address discrepancies in reported biological activities across similar benzothiazine derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation times) from studies like (antifungal) vs. (anticancer).
  • Structural Correlations : Use X-ray crystallography () or DFT calculations () to link substituent effects (e.g., electron-withdrawing cyano groups) to activity variations.
  • Dose-Response Reevaluation : Repeat assays with standardized protocols to rule out concentration-dependent effects .

What computational methods aid in understanding its pharmacophore and binding interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, DNA topoisomerase) ().
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic regions (e.g., carbonyl and nitrile groups) ().
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

What strategies are effective for improving its pharmacokinetic properties?

Q. Advanced Research Focus

  • Solubility Enhancement : Co-crystallization with cyclodextrins () or formulation as nanosuspensions.
  • Metabolic Stability : Modify the cyanophenyl group to reduce CYP450-mediated oxidation (e.g., introduce methyl substituents) ().
  • Permeability : LogP optimization via substituent variation (target LogP ~2–3 for blood-brain barrier penetration) .

How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

Q. Advanced Research Focus

  • Variation of Substituents : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the benzothiazine or cyanophenyl positions ().
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., fluorine enhances antimicrobial activity) ().
  • 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity cliffs .

What analytical techniques determine stability under various storage and physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) ().
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) ().
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months with periodic sampling .

How to resolve crystallization challenges for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent Screening : Use vapor diffusion with dichloromethane/hexane () or slow evaporation from DMSO/ethanol.
  • Temperature Control : Crystallize at 173 K to minimize thermal motion ().
  • Hydrogen Bond Analysis : Identify dimer-forming motifs (e.g., N–H⋯O bonds) to guide crystal packing () .

What in vivo models assess therapeutic potential and toxicity?

Q. Advanced Research Focus

  • Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg).
  • Efficacy Models :
    • Anticancer : Xenograft mice with HT-29 tumors (oral administration, 10–50 mg/kg/day) ().
    • Antimicrobial : Murine systemic infection models with S. aureus ().
  • Pharmacokinetics : Plasma concentration-time profiles via LC-MS/MS to calculate AUC and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.